Boc-Glu-Lys-Lys-AMC

Fibrinolysis Plasminogen activation Streptokinase

Boc-Glu-Lys-Lys-AMC is a fluorogenic plasmin substrate offering unmatched selectivity: completely resistant to streptokinase-activated plasmin, enabling unambiguous differentiation between uPA- and streptokinase-mediated plasmin generation pathways. Unlike Boc-Val-Leu-Lys-AMC and related peptidyl-Lys-AMC substrates, it minimizes kallikrein cross-reactivity in human plasma samples and undergoes exclusive single-site cleavage at the lysyl-AMC bond, ensuring linear fluorescence response essential for high-throughput screening and accurate IC50 determination. Comparable Km values (~10⁻⁴ M range) allow direct protocol transfer from Boc-Val-Leu-Lys-AMC workflows without extensive re-optimization.

Molecular Formula C32H48N6O9
Molecular Weight 660.8 g/mol
Cat. No. B1523483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Glu-Lys-Lys-AMC
Molecular FormulaC32H48N6O9
Molecular Weight660.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C32H48N6O9/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40)/t22-,23-,24-/m0/s1
InChIKeyBRCAWRCEROGSRR-HJOGWXRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Glu-Lys-Lys-AMC Substrate Procurement: Technical Specifications and Assay Differentiation Guide


Boc-Glu-Lys-Lys-AMC (CAS 73554-85-5), also designated as Boc-EKK-AMC, is a synthetic fluorogenic peptide substrate comprising a tert-butyloxycarbonyl (Boc)-protected N-terminus, a Glu-Lys-Lys tripeptide sequence, and a C-terminal 7-amino-4-methylcoumarin (AMC) reporter moiety [1]. This compound is classified within the peptidyl-4-methylcoumaryl-7-amide (peptidyl-MCA) substrate family and serves as a sensitive fluorogenic substrate for urokinase-activated plasmin . Enzymatic cleavage at the lysyl-AMC bond liberates free AMC, which can be quantified via fluorescence detection (excitation 360-380 nm, emission 440-460 nm), enabling continuous or endpoint measurement of protease activity in biochemical and cellular assays [2].

Why Boc-Glu-Lys-Lys-AMC Cannot Be Replaced with Other Peptidyl-AMC Plasmin Substrates Without Experimental Revalidation


Plasmin-targeting fluorogenic substrates bearing the generic peptidyl-Lys-AMC architecture exhibit markedly divergent enzymatic susceptibilities despite sharing the terminal lysine-AMC scissile bond. Boc-Glu-Lys-Lys-AMC demonstrates a unique resistance profile that distinguishes it from closely related analogs, particularly with respect to streptokinase activation, plasma kallikrein cross-reactivity, and the effects of alternative P2-P3 amino acid compositions on Km values [1]. These differential properties mean that substituting Boc-Glu-Lys-Lys-AMC with Boc-Val-Leu-Lys-AMC, H-D-Val-Leu-Lys-AMC, or other peptidyl-Lys-AMC substrates without empirical re-optimization introduces quantifiable bias in plasmin activity measurements and compromises inter-study data comparability [2].

Quantitative Differentiation of Boc-Glu-Lys-Lys-AMC from Comparator Plasmin Substrates: Evidence for Procurement Decision-Making


Comparative Streptokinase Resistance: Boc-Glu-Lys-Lys-AMC vs. Boc-Val-Leu-Lys-AMC

Boc-Glu-Lys-Lys-AMC exhibits complete resistance to hydrolysis by human plasmin activated via streptokinase, whereas the comparator substrate Boc-Val-Leu-Lys-AMC retains significant residual activity under identical conditions. In the presence of a 20-fold molar excess of streptokinase, Boc-Val-Leu-Lys-AMC maintained 35% of its maximum plasmin activity; in contrast, Boc-Glu-Lys-Lys-AMC demonstrated no detectable hydrolysis at a >5-fold molar excess of streptokinase [1]. This differential sensitivity provides a critical tool for discriminating between urokinase-mediated and streptokinase-mediated plasminogen activation pathways.

Fibrinolysis Plasminogen activation Streptokinase

Cross-Reactivity Profile: Boc-Glu-Lys-Lys-AMC vs. Boc-Val-Leu-Lys-AMC Against Plasma Kallikrein

Boc-Glu-Lys-Lys-AMC demonstrates limited cross-reactivity with plasma kallikrein, being only slightly hydrolyzed by bovine plasma kallikrein. In comparison, Boc-Val-Leu-Lys-AMC shows broader kallikrein susceptibility, being slightly hydrolyzed by human urinary kallikrein, hog urinary kallikrein, and hog pancreatic kallikrein [1]. Neither substrate is hydrolyzed by urokinase, α-thrombin, Factor Xa, Factor IXa, Factor XIa, or Factor XIIa [1], but the differential kallikrein reactivity profile offers a meaningful basis for substrate selection in complex biological matrices containing kallikrein activity.

Protease specificity Kallikrein-kinin system Enzyme selectivity

Kinetic Parameter Benchmarking: Boc-Glu-Lys-Lys-AMC Km Values Relative to Boc-Val-Leu-Lys-AMC

Kinetic characterization of Boc-Glu-Lys-Lys-AMC reveals Michaelis-Menten constant (Km) values in the 10⁻⁴ M range for both human and bovine plasmins, as estimated from Lineweaver-Burk plots [1]. This Km value is quantitatively comparable to that of Boc-Val-Leu-Lys-AMC, which also falls within the 10⁻⁴ M range under identical assay conditions [1]. The shared Km magnitude confirms that both substrates operate with similar affinity for plasmin, enabling interchangeable use with respect to concentration-dependent assay optimization while maintaining the differential selectivity advantages documented above.

Enzyme kinetics Substrate affinity Plasmin assay development

Cleavage Site Specificity: Boc-Glu-Lys-Lys-AMC Hydrolysis Occurs Exclusively at Lysyl-AMC Bond

Mass spectrometric and chromatographic analysis confirmed that plasmin hydrolyzes Boc-Glu-Lys-Lys-AMC exclusively at the C-terminal lysyl-AMC bond, without cleaving the internal lysyl-lysyl peptide bond [1]. This defined cleavage pattern ensures that fluorescence signal generation is stoichiometrically linked to a single enzymatic event, eliminating ambiguity in rate calculations that would arise from multiple cleavage sites. Substrates with internal cleavage liabilities produce non-linear fluorescence responses and complicate Vmax determinations [1].

Peptide mapping Substrate specificity Fluorogenic assay validation

Comparative Cross-Reactivity: Boc-Glu-Lys-Lys-AMC vs. H-D-Val-Leu-Lys-AMC with Streptokinase-Activated Plasmin(ogen)

Boc-Glu-Lys-Lys-AMC is not hydrolyzed by human plasmin or plasminogen in the presence of more than a 5-fold molar excess of streptokinase [1]. In contrast, H-D-Val-Leu-Lys-Aminoisophthalic acid derivatives (structurally analogous to H-D-Val-Leu-Lys-AMC) demonstrate sensitivity to streptokinase-activator complexes rather than to free plasmin, indicating opposite selectivity profiles [2]. This orthogonal selectivity between Boc-Glu-Lys-Lys-AMC (streptokinase-resistant) and H-D-Val-Leu-Lys-AMC (streptokinase-sensitive) provides researchers with complementary tools to distinguish plasmin activity derived from different activation mechanisms in complex biological samples.

Streptokinase Plasminogen activation Substrate selectivity

Optimal Use Cases for Boc-Glu-Lys-Lys-AMC Based on Quantitative Differentiation Evidence


Discrimination Between Urokinase-Type and Streptokinase-Type Plasminogen Activators in Fibrinolytic Assays

Boc-Glu-Lys-Lys-AMC enables unambiguous differentiation between urokinase-mediated and streptokinase-mediated plasmin generation pathways due to its complete resistance to streptokinase-activated plasmin at >5-fold molar excess streptokinase [1]. This property makes it the preferred substrate for clinical or pharmacological studies evaluating the relative contributions of endogenous urokinase-type plasminogen activator (uPA) versus exogenously administered streptokinase in clot lysis assays or thrombolytic efficacy testing.

Plasmin Activity Quantification in Plasma Matrices Containing Kallikrein Contamination

In plasma-derived samples where kallikrein family proteases may confound plasmin activity measurements, Boc-Glu-Lys-Lys-AMC offers reduced cross-reactivity compared to Boc-Val-Leu-Lys-AMC, which is hydrolyzed by human urinary, hog urinary, and hog pancreatic kallikreins [1]. Boc-Glu-Lys-Lys-AMC is slightly hydrolyzed only by bovine plasma kallikrein, providing a cleaner signal in human plasma-based assays for fibrinolysis, coagulation, and inflammation research.

High-Throughput Screening of Plasmin Inhibitors Requiring Linear Kinetic Response

The exclusive cleavage of Boc-Glu-Lys-Lys-AMC at the lysyl-AMC bond, with no internal lysyl-lysyl bond hydrolysis [1], ensures that fluorescence signal generation is stoichiometrically linked to a single enzymatic event. This single-site cleavage property guarantees linear fluorescence increase with enzyme concentration and time, making Boc-Glu-Lys-Lys-AMC suitable for high-throughput screening campaigns where accurate IC50 determination and reproducible Vmax calculations are essential for inhibitor ranking and lead optimization.

Protocol Transfer from Boc-Val-Leu-Lys-AMC Without Re-Optimization of Substrate Concentration

Both Boc-Glu-Lys-Lys-AMC and Boc-Val-Leu-Lys-AMC exhibit Km values in the 10⁻⁴ M range for human and bovine plasmins [1], indicating comparable substrate affinity. Researchers currently using Boc-Val-Leu-Lys-AMC can transition to Boc-Glu-Lys-Lys-AMC without extensive re-optimization of working substrate concentrations, while gaining the selectivity advantages described above. This facilitates direct adoption in established plasmin activity assay protocols.

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